3-methyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole
Description
This compound belongs to the 1,2,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core fused with a bicyclic pyrrolo-pyrrole system. The methyl group at the 3-position of the thiadiazole ring contributes to steric and electronic effects, influencing solubility and binding affinity . While direct studies on this compound are sparse, analogs from the 1,2,4-thiadiazole and pyrrolo-pyrrole families provide insights into its physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-12-17-16(23-18-12)19-7-14-9-20(10-15(14)8-19)24(21,22)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNINNYIEYATLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CN(CC3C2)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. Its structure features a thiadiazole ring fused with a pyrrolidine moiety and a phenylmethanesulfonyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.5 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiadiazole Ring : Utilizing thioketones and hydrazines.
- Pyrrolidine Formation : Cyclization reactions using appropriate reagents.
- Sulfonylation : Introduction of the phenylmethanesulfonyl group through electrophilic substitution.
These reactions require specific conditions and reagents to optimize yields and ensure the purity of the final product.
The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : In vitro studies indicate that derivatives of thiadiazoles can inhibit the growth of pathogenic bacteria and fungi.
- Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Studies and Research Findings
- Antimicrobial Activity Study
- Cytotoxicity Assessment
- Molecular Docking Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Thiadiazole Family
Key structural analogs include:
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6) Differences: Replaces the phenylmethanesulfonyl group with a triazolo-thiadiazinone system. Synthetic Route: Synthesized via condensation with monochloroacetic acid, yielding higher polarity (logP ~2.1) than the target compound (estimated logP ~3.5 due to the hydrophobic phenylmethanesulfonyl group).
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Differences : Features a pyrazole-triazole hybrid instead of a pyrrolo-pyrrole-thiadiazole framework.
- Biological Relevance : Demonstrated antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6), suggesting that the target compound’s sulfonyl group may similarly inhibit fungal enzymes through hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
Key Findings from Analog Studies
- Electronic Effects : The phenylmethanesulfonyl group in the target compound likely increases electron-withdrawing effects at the pyrrolo-pyrrole ring, altering reactivity compared to methoxy-substituted analogs .
- Solubility : The sulfonyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound 6), though this requires experimental validation.
- Thermal Stability : Pyrrolo-pyrrole systems (as in the target compound) exhibit higher thermal stability (decomposition >250°C) than triazolo-thiadiazoles (decomposition ~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
